8-Fluoronorlaudanosoline Hydrobromide
Description
Properties
Molecular Formula |
C₁₆H₁₇BrFNO₄ |
|---|---|
Molecular Weight |
386.21 |
Synonyms |
1-(3,4-Dihydroxybenzyl)-8-fluoro-1,2,3,4-tetrahydroisoquinoline-6,7-diol Hydrobromide; |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Molecular Comparisons
The table below compares 8-Fluoronorlaudanosoline Hydrobromide (hypothetical) with structurally related hydrobromide salts and norlaudanosoline derivatives from the evidence:
Key Observations:
- Halogen Substitution: The presence of fluorine (hypothetical) vs. bromine in 6’-Bromo-norlaudanosoline HBr would alter electronic properties. Fluorine’s smaller size and higher electronegativity may enhance metabolic stability compared to bromine.
- Pharmacological Relevance : Eletriptan HBr and Dextromethorphan HBr demonstrate how hydrobromide salts enhance solubility and bioavailability for CNS-targeted drugs .
Functional and Pharmacokinetic Insights
- 6’-Bromo-norlaudanosoline HBr: Bromine at C6’ may sterically hinder enzymatic processing in alkaloid biosynthesis, altering downstream product profiles .
- Hypothetical 8-Fluoronorlaudanosoline HBr: Fluorine’s inductive effect could increase the compound’s acidity, improving solubility in aqueous environments. This contrasts with Laudanosoline HBr Trihydrate, where methoxy groups decrease solubility .
- Salt Form Impact : Hydrobromide salts (e.g., Eletriptan HBr) are often chosen for their stability and dissociation properties, which enhance drug absorption .
Preparation Methods
Fluorine Incorporation via Electrophilic Substitution
Fluorination of aromatic systems often employs electrophilic agents such as Selectfluor™ or N-fluoropyridinium salts. For example, in the synthesis of 8-FDC, a fluorophenol precursor (3-amino-4-fluorophenol) is used to bypass late-stage fluorination challenges. Similarly, norlaudanosoline derivatives could undergo fluorination at the C8 position using 3-amino-4-fluorophenol as a starting material. Key considerations include:
-
Regioselectivity : Fluorine’s strong electron-withdrawing effects necessitate careful control of reaction conditions to prevent undesired substitution patterns.
-
Protecting Groups : Phenolic hydroxyl groups in norlaudanosoline precursors may require protection (e.g., acetylation) to avoid side reactions during fluorination.
Reductive Amination and Cyclization
The synthesis of 8-FDC involves a telescoped one-pot amidation/cyclization sequence using 3,3-dimethoxypropionic acid and 3-amino-4-fluorophenol . For norlaudanosoline, a similar approach could involve:
-
Condensation : Reaction of a fluorinated dopamine derivative with a carbonyl compound (e.g., aldehyde or ketone) to form the tetrahydroisoquinoline backbone.
-
Pictet-Spengler Cyclization : Acid-catalyzed cyclization to construct the benzylisoquinoline scaffold.
Hydrobromide Salt Formation
Acid-Base Reactions for Salt Precipitation
Hydrobromide salts are typically formed by treating freebase alkaloids with hydrobromic acid. In the synthesis of vortioxetine hydrobromide, for instance, the freebase is dissolved in a solvent (e.g., dichlorobenzene) and treated with HBr gas or aqueous HBr. Critical parameters include:
Crystallization and Purification
Purification of hydrobromide salts often involves recrystallization from methanol/water mixtures or treatment with aqueous sodium bicarbonate to remove residual acids. For example, the 8-FDC intermediate is purified via NaHCO₃ reslurry, achieving 93 wt% purity.
Analytical and Process Challenges
Purity and Yield Optimization
The synthesis of 8-FDC achieves a 62% overall yield through telescoped steps and solvent optimization. Similar strategies could apply to 8-fluoronorlaudanosoline hydrobromide:
Spectroscopic Characterization
Quantitative ¹H NMR with internal standards (e.g., mesitylene) is critical for assessing purity, as demonstrated in the 8-FDC synthesis. For hydrobromide salts, additional techniques include:
-
X-ray Diffraction : Confirms crystal structure and counterion placement.
-
Elemental Analysis : Verifies stoichiometric HBr incorporation.
Comparative Analysis of Synthetic Routes
Table 1. Methodological Parallels Between 8-FDC and Proposed this compound Synthesis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
